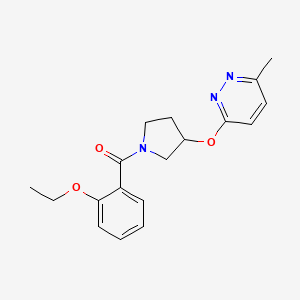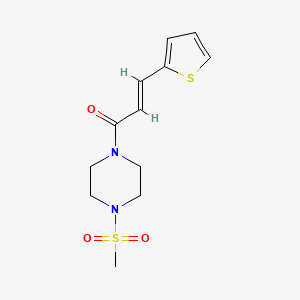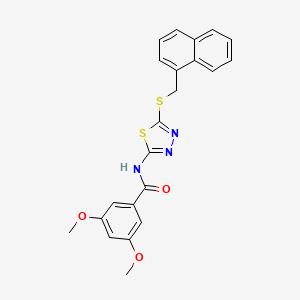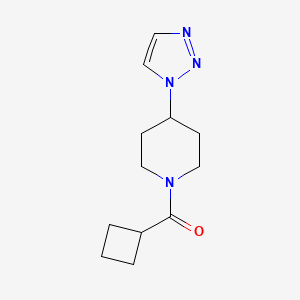![molecular formula C22H21F2N3O3 B2940830 1-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-23-7](/img/structure/B2940830.png)
1-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrrolo[1,2-a]pyrazine ring, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. The molecule also has a carboxamide group (-CONH2), which is a common functional group in bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolo[1,2-a]pyrazine ring, the difluorophenyl group, and the dimethoxyphenyl group. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl and dimethoxyphenyl groups could potentially influence its solubility, while the pyrrolo[1,2-a]pyrazine ring could influence its stability .Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of heterocyclic chemistry has extensively explored the synthesis of pyrazine derivatives due to their significant biological activities. A study by Karthikeyan, Vijayakumar, and Sarveswari (2014) presented the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, highlighting the diverse synthetic routes available for creating complex pyrazine structures, which might relate to methods applicable for the synthesis of the specified compound (P. Karthikeyan, V. Vijayakumar, S. Sarveswari, 2014).
Potential Applications
The broad applications of pyrazine derivatives in medicinal chemistry are well-documented. For instance, Surmont et al. (2011) discussed the development of 3-amino-4-fluoropyrazoles, emphasizing their importance as building blocks in medicinal chemistry due to their functional group compatibility and potential for further functionalization, which could be relevant for derivatives like the one (Riccardo Surmont et al., 2011).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor activities of pyrazine derivatives, suggesting possible research applications for the compound . Şahan, Yıldırım, and Albayrak (2013) synthesized 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives, evaluating their antimicrobial activities. This research indicates the potential of pyrazine derivatives in developing new antimicrobial agents (E. Şahan, İ. Yıldırım, S. Albayrak, 2013). Similarly, Hassan, Hafez, and Osman (2014) focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential anticancer applications of pyrazine derivatives (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-29-19-8-6-15(13-20(19)30-2)25-22(28)27-11-10-26-9-3-4-18(26)21(27)14-5-7-16(23)17(24)12-14/h3-9,12-13,21H,10-11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMXSBMBPHRZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2940754.png)
![(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2940755.png)

![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)
![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)
![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)



![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2940770.png)